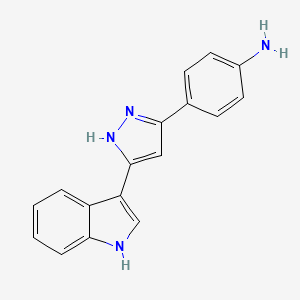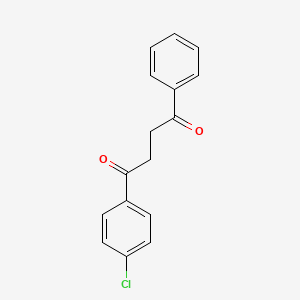
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester is a complex organic compound with a molecular formula of C14H11ClO4. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetyloxy group, a chloro substituent, and a methyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester typically involves multiple steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form 2-nitronaphthalene. This intermediate is then reduced to 2-aminonaphthalene.
Chlorination: The 2-aminonaphthalene is chlorinated to introduce the chloro substituent at the 8-position, forming 2-amino-8-chloronaphthalene.
Acetylation: The amino group is then acetylated to form 2-acetamido-8-chloronaphthalene.
Hydrolysis and Esterification: The acetamido group is hydrolyzed to form 2-naphthalenecarboxylic acid, which is then esterified with methanol to form the methyl ester. Finally, the hydroxyl group is acetylated to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-naphthalenemethanol derivatives.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
科学研究应用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The acetyloxy and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid, 4-hydroxy-, methyl ester: Lacks the chloro substituent and acetyloxy group.
2-Naphthalenecarboxylic acid, 8-chloro-, methyl ester: Lacks the acetyloxy group.
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester: Lacks the chloro substituent.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester is unique due to the presence of both the acetyloxy and chloro groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
92103-30-5 |
|---|---|
分子式 |
C14H11ClO4 |
分子量 |
278.69 g/mol |
IUPAC 名称 |
methyl 4-acetyloxy-8-chloronaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H11ClO4/c1-8(16)19-13-7-9(14(17)18-2)6-11-10(13)4-3-5-12(11)15/h3-7H,1-2H3 |
InChI 键 |
VWNOQSFWRWWQDW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=CC2=C1C=CC=C2Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]-](/img/structure/B11846555.png)







![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)


![7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11846650.png)

